molecular formula C30H37N5O5S B10826393 1,3-thiazol-5-ylmethyl N-[(2S,3R)-4-[[2-[ethyl(methyl)amino]-1,3-benzoxazole-6-carbonyl]-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate CAS No. 1160489-55-3

1,3-thiazol-5-ylmethyl N-[(2S,3R)-4-[[2-[ethyl(methyl)amino]-1,3-benzoxazole-6-carbonyl]-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

Cat. No.: B10826393
CAS No.: 1160489-55-3
M. Wt: 579.7 g/mol
InChI Key: RGTBBKSFLZZHLT-IZZNHLLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for TMC-558445 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of carbamate and thiazole moieties . Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

TMC-558445 undergoes various chemical reactions, including:

    Reduction: Reduction reactions can lead to the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products.

Scientific Research Applications

TMC-558445 has several scientific research applications, including:

Comparison with Similar Compounds

TMC-558445 is unique in its specific inhibitory effects on cytochrome P450 enzymes. Similar compounds include:

These compounds share the common feature of inhibiting cytochrome P450 enzymes, but TMC-558445 is distinguished by its specific chemical structure and potential therapeutic applications .

Properties

CAS No.

1160489-55-3

Molecular Formula

C30H37N5O5S

Molecular Weight

579.7 g/mol

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3R)-4-[[2-[ethyl(methyl)amino]-1,3-benzoxazole-6-carbonyl]-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C30H37N5O5S/c1-5-34(4)29-32-24-12-11-22(14-27(24)40-29)28(37)35(16-20(2)3)17-26(36)25(13-21-9-7-6-8-10-21)33-30(38)39-18-23-15-31-19-41-23/h6-12,14-15,19-20,25-26,36H,5,13,16-18H2,1-4H3,(H,33,38)/t25-,26+/m0/s1

InChI Key

RGTBBKSFLZZHLT-IZZNHLLZSA-N

Isomeric SMILES

CCN(C)C1=NC2=C(O1)C=C(C=C2)C(=O)N(C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O)CC(C)C

Canonical SMILES

CCN(C)C1=NC2=C(O1)C=C(C=C2)C(=O)N(CC(C)C)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Origin of Product

United States

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